molecular formula C21H44 B14634634 2,6-Dimethylnonadecane CAS No. 54105-68-9

2,6-Dimethylnonadecane

Cat. No.: B14634634
CAS No.: 54105-68-9
M. Wt: 296.6 g/mol
InChI Key: MKDTXPPIDHKWNM-UHFFFAOYSA-N
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Description

2,6-Dimethylnonadecane is an organic compound with the molecular formula C21H44. It is a branched alkane, characterized by the presence of two methyl groups attached to the nonadecane chain at the 2nd and 6th positions. This compound is part of a larger class of hydrocarbons known for their stability and hydrophobic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylnonadecane typically involves the alkylation of nonadecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where nonadecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in a continuous flow reactor is a common approach. This method allows for precise control over reaction parameters, leading to efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylnonadecane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Chlorine or bromine gas under UV light.

Major Products Formed:

Scientific Research Applications

2,6-Dimethylnonadecane has several applications across various fields:

    Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure and properties.

    Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.

    Medicine: Studied for its potential use in drug delivery systems, particularly in hydrophobic drug formulations.

    Industry: Utilized in the production of lubricants and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 2,6-Dimethylnonadecane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. Its non-polar nature allows it to interact with other hydrophobic molecules, facilitating various biochemical processes .

Comparison with Similar Compounds

  • 2,3-Dimethylnonadecane
  • 2,4-Dimethylnonadecane
  • 2,5-Dimethylnonadecane

Comparison: While these compounds share the same nonadecane backbone, the position of the methyl groups significantly influences their physical and chemical properties. For instance, 2,6-Dimethylnonadecane has a unique spatial arrangement that affects its boiling point and solubility compared to its isomers. This uniqueness makes it particularly valuable in specific industrial applications where precise molecular interactions are required .

Properties

CAS No.

54105-68-9

Molecular Formula

C21H44

Molecular Weight

296.6 g/mol

IUPAC Name

2,6-dimethylnonadecane

InChI

InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-18-21(4)19-16-17-20(2)3/h20-21H,5-19H2,1-4H3

InChI Key

MKDTXPPIDHKWNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)CCCC(C)C

Origin of Product

United States

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